molecular formula C12H12N2S B4422825 2-[(4-Methylbenzyl)sulfanyl]pyrimidine

2-[(4-Methylbenzyl)sulfanyl]pyrimidine

Cat. No.: B4422825
M. Wt: 216.30 g/mol
InChI Key: JEMGFPLTJIUSOR-UHFFFAOYSA-N
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Description

2-[(4-Methylbenzyl)sulfanyl]pyrimidine is a useful research compound. Its molecular formula is C12H12N2S and its molecular weight is 216.30 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(4-methylbenzyl)thio]pyrimidine is 216.07211956 g/mol and the complexity rating of the compound is 173. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

One significant application of 2-[(4-methylbenzyl)thio]pyrimidine derivatives is in the synthesis of compounds with antitumor activity. For example, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound with potent inhibitory effects on mammalian dihydrofolate reductase, has shown significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Anti-HIV Activity

Another key area of application is in the development of anti-HIV medications. Novel compounds related to 2-(cyclohexylthio)-3,4-dihydro-5-methyl-6-(3-methylbenzyl)-4-ox opyrimidine have been synthesized and tested as inhibitors of human immunodeficiency virus type-1 (HIV-1), showing activity in the low micromolar range (Mai et al., 1997).

Nonlinear Optical Exploration

The pyrimidine ring, due to its existence in DNA and RNA, is significant in nature. Derivatives of 4-thiopyrimidines, such as ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate, have been explored for applications in medicine and nonlinear optics (NLO). DFT calculations and experimental studies indicate these derivatives have considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020).

Structural and Spectral Properties

The structural and spectral properties of pyrimidine derivatives, including 2,4-dithiouridine, have been a subject of research. Investigations into their molecular and crystal structure,as well as spectral properties, have provided insights into their unique physical properties. This research is crucial for understanding the behavior of these compounds in various biological and chemical contexts (Faerber et al., 1970).

Synthesis and Analgesic Properties

2-[(4-methylbenzyl)thio]pyrimidine derivatives have also been explored in the context of analgesic properties. For example, the methylation of position 8 in the pyridine moiety of the N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide molecule was studied as an attempt to enhance analgesic properties. This research signifies the potential of these derivatives in developing new analgesics (Ukrainets et al., 2015).

Antiproliferative Activity

Additionally, the synthesis of pyrimidine derivatives like 2-[2-(2-fluorobenzylidene)hydrazinyl]-4-(1-methyl-1H-indol-3-yl)thieno[3,2-d]pyrimidine has been investigated for its antiproliferative activity. These compounds have shown distinct inhibition on the proliferation of various cancer cell lines, indicating their potential use in cancer therapy (Liu et al., 2019).

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-10-3-5-11(6-4-10)9-15-12-13-7-2-8-14-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMGFPLTJIUSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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